Cas no 19672-61-8 (2-Propen-1-one,3-(4-bromophenyl)-1-(4-chlorophenyl)-)

2-Propen-1-one,3-(4-bromophenyl)-1-(4-chlorophenyl)- structure
19672-61-8 structure
Product Name:2-Propen-1-one,3-(4-bromophenyl)-1-(4-chlorophenyl)-
CAS-nummer:19672-61-8
MF:C15H10BrClO
MW:321.596302509308
MDL:MFCD00018702
CID:152937
PubChem ID:5293153
Update Time:2025-06-07

2-Propen-1-one,3-(4-bromophenyl)-1-(4-chlorophenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-one,3-(4-bromophenyl)-1-(4-chlorophenyl)-
    • 4-BROMO-4'-CHLOROCHALCONE
    • 1,1'-Biphenyl,4'-bromo-4-chloro-2,6-difluoro
    • 4'-bromo-4-chloro-2,6-difluorobiphenyl
    • 4-bromo-4'-chloro-chalcone
    • 3-(4-BROMO-PHENYL)-1-(4-CHLORO-PHENYL)-PROPENONE
    • 3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
    • NSC-159064
    • (z)-1-(4-bromophenyl)-3-(4-chlorophenyl)propenone
    • trans-4-Bromo-4'-chlorochalcone
    • (2E)-3-(4-Bromophenyl)-1-(4-chlorophenyl)-2-propen-1-one #
    • (2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
    • AB01332566-02
    • (2E)-3-(4-Bromophenyl)-1-(4-chlorophenyl)-2-propen-1-one
    • (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
    • CS-0334616
    • 2L-583S
    • AKOS004909916
    • MFCD00018702
    • NCGC00339507-01
    • SCHEMBL11816853
    • (E)-3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
    • 126443-20-7
    • 19672-61-8
    • ZSTZCXBJHPAPIQ-XCVCLJGOSA-N
    • NSC159064
    • MDL: MFCD00018702
    • Inchi: 1S/C15H10BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
    • InChI-sleutel: ZSTZCXBJHPAPIQ-XCVCLJGOSA-N
    • LACHT: BrC1C=CC(=CC=1)/C=C/C(C1C=CC(=CC=1)Cl)=O

Berekende eigenschappen

  • Exacte massa: 319.96000
  • Monoisotopische massa: 319.960355
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 17.1

Experimentele eigenschappen

  • Dichtheid: 1.475
  • Kookpunt: 436°Cat760mmHg
  • Vlampunt: 217.5°C
  • Brekindex: 1.652
  • PSA: 17.07000
  • LogboekP: 4.99860

2-Propen-1-one,3-(4-bromophenyl)-1-(4-chlorophenyl)- Prijsmeer >>

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